molecular formula C9H13Cl B14547040 6-Chlorobicyclo[6.1.0]non-3-ene CAS No. 62163-74-0

6-Chlorobicyclo[6.1.0]non-3-ene

Cat. No.: B14547040
CAS No.: 62163-74-0
M. Wt: 156.65 g/mol
InChI Key: GGZYXOKZMXHNHD-UHFFFAOYSA-N
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Description

6-Chlorobicyclo[610]non-3-ene is a bicyclic compound characterized by its unique structure, which includes a chlorine atom attached to the bicyclo[610]non-3-ene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorobicyclo[6.1.0]non-3-ene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclo[6.1.0]nonane derivative.

    Cyclization: The formation of the bicyclic structure is facilitated by cyclization reactions, often involving the use of strong bases or catalysts to promote the desired ring closure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and cyclization processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

6-Chlorobicyclo[6.1.0]non-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide in ethanol, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated bicyclic compounds.

    Substitution: Formation of various substituted bicyclo[6.1.0]non-3-ene derivatives.

Scientific Research Applications

6-Chlorobicyclo[6.1.0]non-3-ene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Chemical Biology: Employed in the development of molecular probes and bioorthogonal reactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chlorobicyclo[6.1.0]non-3-ene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[6.1.0]nonane: Lacks the chlorine atom, making it less reactive in certain chemical reactions.

    Bicyclo[3.3.1]nonane: Different ring structure, leading to distinct chemical properties and reactivity.

    Bicyclo[4.3.0]nonene: Another bicyclic compound with a different ring system and reactivity profile.

Uniqueness

6-Chlorobicyclo[6.1.0]non-3-ene is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a wider range of chemical transformations. Its specific structure also imparts unique physical and chemical properties, making it valuable in various applications.

Properties

CAS No.

62163-74-0

Molecular Formula

C9H13Cl

Molecular Weight

156.65 g/mol

IUPAC Name

6-chlorobicyclo[6.1.0]non-3-ene

InChI

InChI=1S/C9H13Cl/c10-9-4-2-1-3-7-5-8(7)6-9/h1-2,7-9H,3-6H2

InChI Key

GGZYXOKZMXHNHD-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(CC2C1C2)Cl

Origin of Product

United States

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